4-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline
Overview
Description
4-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline is a complex organic compound that features a combination of aromatic rings, nitro groups, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline typically involves multiple steps:
Chlorination: The chlorination step involves the substitution of a hydrogen atom with a chlorine atom, often using chlorine gas or a chlorinating agent like thionyl chloride.
Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction, typically involving hydrazine and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the chloronitroaniline compound, often using a base like potassium carbonate in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substituting Agents: Amines, thiols, potassium carbonate, solvents like dimethylformamide (DMF).
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of 4-chloro-2-amino-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized aromatic compounds.
Scientific Research Applications
4-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline has several scientific research applications:
Materials Science: Used in the development of nonlinear optical materials and photonic devices due to its unique electronic properties.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Chemical Research: Employed as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline depends on its application:
Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Materials Science: The compound’s electronic properties, such as its ability to donate and accept electrons, make it suitable for use in optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: A simpler compound with similar functional groups but lacking the oxadiazole moiety.
4-chloro-2-nitrophenol: Another related compound with a hydroxyl group instead of an aniline group.
4-phenyl-1,2,5-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
4-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline is unique due to the combination of its functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in specialized applications, such as nonlinear optics and targeted drug design.
Properties
IUPAC Name |
4-chloro-2-nitro-N-[2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4/c1-11(10-19-14-8-7-13(18)9-15(14)22(23)24)25-17-16(20-26-21-17)12-5-3-2-4-6-12/h2-9,11,19H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNLEHIDYSGPSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OC2=NON=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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